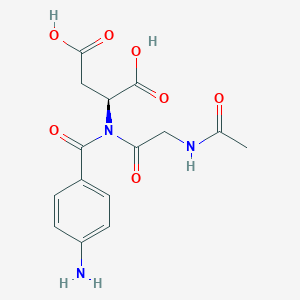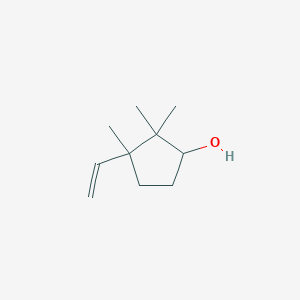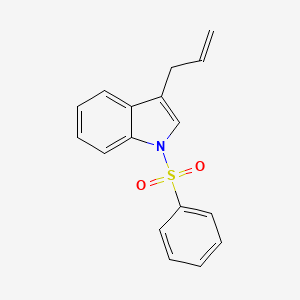
1H-Indole, 1-(phenylsulfonyl)-3-(2-propenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Indole, 1-(phenylsulfonyl)-3-(2-propenyl)- is a complex organic compound that belongs to the indole family Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indole, 1-(phenylsulfonyl)-3-(2-propenyl)- typically involves the reaction of indole with phenylsulfonyl chloride and an appropriate propenylating agent. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at a controlled temperature to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
1H-Indole, 1-(phenylsulfonyl)-3-(2-propenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions where the propenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1H-Indole, 1-(phenylsulfonyl)-3-(2-propenyl)- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its ability to interact with various biological targets.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1H-Indole, 1-(phenylsulfonyl)-3-(2-propenyl)- involves its interaction with specific molecular targets and pathways. The phenylsulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The propenyl group can also participate in various chemical reactions, further modulating the compound’s biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 1H-Indole, 1-(phenylsulfonyl)-2-(2-propenyl)-
- 1H-Indole, 1-(1-oxo-2-propenyl)-
Uniqueness
1H-Indole, 1-(phenylsulfonyl)-3-(2-propenyl)- is unique due to the specific positioning of the phenylsulfonyl and propenyl groups on the indole ring. This unique structure imparts distinct chemical reactivity and biological activity compared to similar compounds. For example, the position of the propenyl group can significantly influence the compound’s ability to interact with biological targets and undergo specific chemical reactions.
Propiedades
Número CAS |
167172-14-7 |
|---|---|
Fórmula molecular |
C17H15NO2S |
Peso molecular |
297.4 g/mol |
Nombre IUPAC |
1-(benzenesulfonyl)-3-prop-2-enylindole |
InChI |
InChI=1S/C17H15NO2S/c1-2-8-14-13-18(17-12-7-6-11-16(14)17)21(19,20)15-9-4-3-5-10-15/h2-7,9-13H,1,8H2 |
Clave InChI |
RBCVJNJUIFOGRM-UHFFFAOYSA-N |
SMILES canónico |
C=CCC1=CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[2-(3-Acetyl-4-hydroxyphenyl)hydrazinylidene]quinolin-8(5H)-one](/img/structure/B14254149.png)
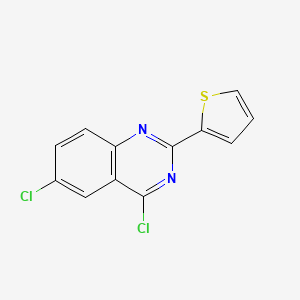
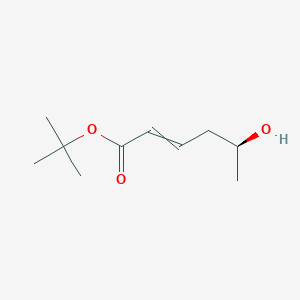
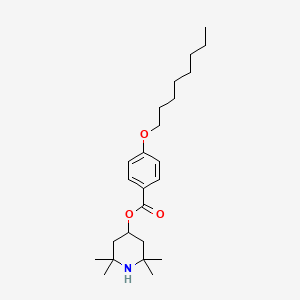
![{1-[(2-Nitrophenyl)methyl]-1H-imidazol-2-yl}(phenyl)methanone](/img/structure/B14254181.png)
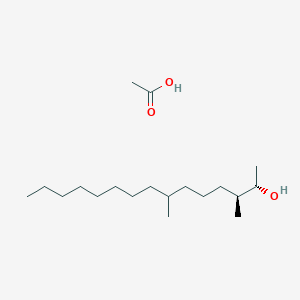

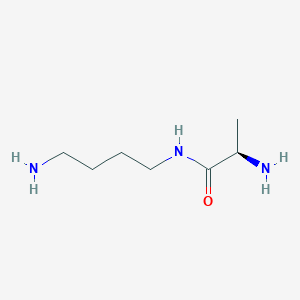
![4-[Di(1H-pyrrol-2-yl)methyl]phenol](/img/structure/B14254206.png)
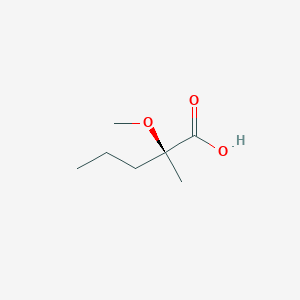
methylene]-](/img/structure/B14254214.png)
